Tipiracil Tipiracil Tipiracil is a member of the class of pyrimidones that is uracil substituted by chloro and (2-iminopyrrolidin-1-yl)methyl groups at positions 5 and 6 respectively. Used (as the hydrochloride salt) in combination with trifluridine, a nucleoside metabolic inhibitor, for treatment of advanced/relapsed unresectable colorectal cancer. It has a role as an antineoplastic agent and an EC 2.4.2.4 (thymidine phosphorylase) inhibitor. It is a pyrimidone, an organochlorine compound, a carboxamidine and a member of pyrrolidines. It is functionally related to a uracil. It is a conjugate base of a tipiracil(1+).
Tipiracil is a thymidine phosphorylase inhibitor. It is used in combination with trifluridine, in a ratio of 1:0.5, to form TAS-102. The main function of Tipiracil in TAS-102 is to increase trifluridine bioavailability by inhibiting its catabolism. TAS-102 is indicated for the treatment of metastatic colorectal cancer which has been previously treated with fluoropyrimidine-, oxaliplatin- and irinotecan-based chemotherapy, or with an anti-VEGF or anti-EGFR therapy.
Tipiracil is a Thymidine Phosphorylase Inhibitor. The mechanism of action of tipiracil is as a Thymidine Phosphorylase Inhibitor.
TIPIRACIL is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and is indicated for colorectal adenocarcinoma and has 20 investigational indications.
inhibits thymidine phosphorylase
Brand Name: Vulcanchem
CAS No.: 183204-74-2
VCID: VC0003611
InChI: InChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16)
SMILES: Array
Molecular Formula: C9H11ClN4O2
Molecular Weight: 242.66 g/mol

Tipiracil

CAS No.: 183204-74-2

Cat. No.: VC0003611

Molecular Formula: C9H11ClN4O2

Molecular Weight: 242.66 g/mol

* For research use only. Not for human or veterinary use.

Tipiracil - 183204-74-2

Specification

CAS No. 183204-74-2
Molecular Formula C9H11ClN4O2
Molecular Weight 242.66 g/mol
IUPAC Name 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H11ClN4O2/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11/h11H,1-4H2,(H2,12,13,15,16)
Standard InChI Key QQHMKNYGKVVGCZ-UHFFFAOYSA-N
Canonical SMILES C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl
Melting Point 245ºC (decomposition)

Introduction

Chemical and Pharmacological Profile of Tipiracil

Chemical Structure and Properties

Tipiracil (C₉H₁₁ClN₄O₂) is a pyrimidine derivative with a molecular weight of 242.66 g/mol. Its structure includes a chloro substituent at position 5 and a (2-iminopyrrolidin-1-yl)methyl group at position 6 of the uracil backbone . This configuration enables selective inhibition of thymidine phosphorylase (TP), an enzyme overexpressed in many solid tumors .

Table 1: Key Chemical Properties of Tipiracil

PropertyValueSource
Molecular FormulaC₉H₁₁ClN₄O₂
Molecular Weight242.66 g/mol
SolubilityFreely soluble in water
Bioavailability27% (tipiracil alone)
Plasma Protein Binding<30%

Mechanism of Action

Tipiracil inhibits thymidine phosphorylase, an enzyme responsible for the catabolism of trifluridine into its inactive metabolite, 5-trifluoromethyl-2,4(1H,3H)-pyrimidinedione . By blocking this pathway, tipiracil increases systemic exposure to trifluridine by up to 37-fold . Trifluridine, once phosphorylated intracellularly, incorporates into DNA during synthesis, causing strand breaks and apoptosis . Additionally, thymidine phosphorylase inhibition may exert antiangiogenic effects, as TP is a known platelet-derived endothelial cell growth factor .

Pharmacokinetics

The trifluridine/tipiracil combination (35 mg/m² twice daily, days 1–5 and 8–12 of a 28-day cycle) exhibits dose-proportional pharmacokinetics:

  • Trifluridine: Bioavailability = 57%, Tₘₐₓ = 2 hours, AUC = 1,740 ng·h/mL .

  • Tipiracil: Bioavailability = 27%, Tₘₐₓ = 3 hours, AUC = 373 ng·h/mL .

Food intake reduces trifluridine Cₘₐₓ by 40% and delays absorption by 1.5 hours, necessitating administration on an empty stomach . Renal excretion accounts for 60% of tipiracil elimination, with a half-life of 2.1 hours .

Clinical Applications in Oncology

Metastatic Colorectal Cancer

The RECOURSE trial established trifluridine/tipiracil as standard third-line therapy for mCRC, demonstrating:

  • Median OS: 7.1 vs. 5.3 months (HR = 0.68, p < 0.001) vs. placebo .

  • Median PFS: 2.0 vs. 1.7 months (HR = 0.48, p < 0.001) .

  • Disease control rate (DCR): 44% vs. 16% .

Real-world studies corroborate these findings. A Portuguese cohort (n=111) reported median OS of 7.9 months and PFS of 3.4 months, with 80% of patients maintaining full dose intensity .

Table 2: Efficacy of Trifluridine/Tipiracil in mCRC

ParameterRECOURSE Trial Real-World Study
Median OS (months)7.17.9
Median PFS (months)2.03.4
Disease Control Rate44%58%

Advanced Gastric Cancer

In the TAGS trial, trifluridine/tipiracil improved median OS to 5.7 months vs. 3.6 months with placebo (HR = 0.69, p = 0.0003) . Recent observational data suggest enhanced efficacy when combined with ramucirumab:

  • Median PFS: 2.9 vs. 1.8 months (HR = 0.52, p = 0.001) .

  • Objective response rate (ORR): 25.8% vs. 5.0% (p = 0.007) .

Adverse EventIncidenceManagement Strategy
Neutropenia38%Dose reduction (60→50 mg/m²)
Anemia21%Transfusion support
Fatigue10%Symptomatic treatment

Febrile neutropenia occurs in 3% of cases, requiring granulocyte colony-stimulating factor (G-CSF) prophylaxis in high-risk patients .

Emerging Research and Combination Therapies

Synergy with Anti-Angiogenic Agents

The RAMTAS study (n=83) reported that adding ramucirumab to trifluridine/tipiracil in gastric cancer:

  • Increased median OS from 5.0 to 7.9 months (HR = 0.68, p = 0.089) .

  • Improved DCR from 38% to 58% (p = 0.081) .

Biomarker-Driven Applications

Elevated baseline lactate dehydrogenase (LDH) correlates with poorer outcomes (median OS: 11.2 vs. 6.4 months for normal vs. high LDH) . TP expression in tumor tissue may predict response, though validation is ongoing .

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